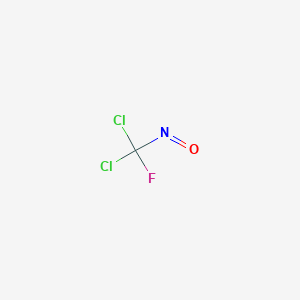
1,3-Diaminotetrafluorobenzène
Vue d'ensemble
Description
1,3-Diaminotetrafluorobenzene, also known as 2,4,5,6-tetrafluoro-1,3-benzenediamine, is a fluorinated aromatic amine with the molecular formula C6H4F4N2. This compound is characterized by the presence of four fluorine atoms and two amino groups attached to a benzene ring. It is a solid at room temperature and has various applications in chemical synthesis and industrial processes .
Applications De Recherche Scientifique
1,3-Diaminotetrafluorobenzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is employed in the development of fluorinated biomolecules for imaging and diagnostic purposes.
Medicine: Research is ongoing into its potential use in drug development, particularly for its unique fluorinated structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,3-Diaminotetrafluorobenzene can be synthesized through several methods. One common approach involves the fluorination of m-phenylenediamine using fluorinating agents such as sulfur tetrafluoride or elemental fluorine under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete fluorination .
Industrial Production Methods: In industrial settings, the production of tetrafluoro-m-phenylenediamine often involves the use of continuous flow reactors to maintain consistent reaction conditions and high yields. The separation and purification of the product from by-products, such as tetrafluoro-p-phenylenediamine, are achieved through techniques like distillation and recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions: 1,3-Diaminotetrafluorobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into partially or fully hydrogenated derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized aromatic compounds.
Reduction: Hydrogenated derivatives of tetrafluoro-m-phenylenediamine.
Substitution: Various substituted aromatic amines.
Mécanisme D'action
The mechanism of action of tetrafluoro-m-phenylenediamine involves its interaction with various molecular targets. The presence of fluorine atoms enhances its reactivity and stability, allowing it to participate in a wide range of chemical reactions. The amino groups can form hydrogen bonds and interact with biological molecules, making it a valuable compound in medicinal chemistry .
Comparaison Avec Des Composés Similaires
o-Phenylenediamine: An aromatic diamine with two amino groups in the ortho position.
p-Phenylenediamine: An aromatic diamine with two amino groups in the para position.
m-Phenylenediamine: An aromatic diamine with two amino groups in the meta position, but without fluorine atoms.
Uniqueness: 1,3-Diaminotetrafluorobenzene is unique due to the presence of four fluorine atoms, which significantly alter its chemical properties compared to non-fluorinated phenylenediamines. The fluorine atoms increase its electron-withdrawing capability, enhancing its stability and reactivity in various chemical reactions .
Propriétés
IUPAC Name |
2,4,5,6-tetrafluorobenzene-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F4N2/c7-1-2(8)5(11)4(10)6(12)3(1)9/h11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXGQUGCFZKMIJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)N)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1043752 | |
| Record name | Tetrafluoro-m-phenylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1043752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1198-63-6 | |
| Record name | 2,4,5,6-Tetrafluoro-1,3-benzenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1198-63-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrafluoro-m-phenylenediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001198636 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Diaminotetrafluorobenzene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114705 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Benzenediamine, 2,4,5,6-tetrafluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetrafluoro-m-phenylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1043752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,5,6-tetrafluorobenzene-1,3-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.487 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRAFLUORO-M-PHENYLENEDIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19XX864S3H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the thermal properties of polymers synthesized with Tetrafluoro-m-phenylenediamine?
A1: Tetrafluoro-m-phenylenediamine has been used as a monomer in the synthesis of various polymers. Research indicates that polymers incorporating this compound exhibit notable thermal stability. For instance, polyamides synthesized from Tetrafluoro-m-phenylenediamine and aromatic dicarboxylic acid chlorides demonstrated high glass transition temperatures (Tg) ranging from 247-295 °C. [] Additionally, these polymers showed significant resistance to thermal degradation, with a 10% weight loss temperature observed between 380-410°C in air and 385-465°C in nitrogen. [] Similarly, a polyimide synthesized using Tetrafluoro-m-phenylenediamine and 1,4-bis(3,4-dicarboxytrifluorophenoxy)tetrafluorobenzene dianhydride displayed a Tg over 260°C and a 10% weight loss temperature of 501°C. [] These findings suggest its potential for applications requiring high thermal resistance.
Q2: How does the isomerism of dibenzoylbenzene affect the properties of polymers synthesized with Tetrafluoro-m-phenylenediamine?
A2: Research explored the impact of using both para (p-) and meta (m-) isomers of dibenzoylbenzene in polymer synthesis with Tetrafluoro-m-phenylenediamine. [] While the study doesn't directly compare the thermal properties of polymers derived from both isomers with Tetrafluoro-m-phenylenediamine, it highlights that isomerism significantly influences polymer characteristics. The study found that polymers synthesized from m-dibenzoylbenzene generally showed greater solubility compared to those from p-dibenzoylbenzene. [] This difference is attributed to the varying geometries of the isomers, impacting polymer chain packing and subsequently affecting properties like solubility. This insight suggests that selecting specific dibenzoylbenzene isomers allows for tailoring polymer properties for desired applications.
Q3: Are there any known toxicological concerns associated with Tetrafluoro-m-phenylenediamine?
A3: While the provided research primarily focuses on polymer synthesis and characterization, one study reveals potential toxicological concerns associated with Tetrafluoro-m-phenylenediamine. [] In this study, male mice exposed to Tetrafluoro-m-phenylenediamine exhibited tumor development, although the effect was deemed "somewhat less effective" compared to other tested aromatic amines. [] This finding underscores the importance of conducting thorough toxicological assessments of Tetrafluoro-m-phenylenediamine before its widespread use, particularly in applications where human or environmental exposure is anticipated.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-[(2-Hydroxyethyl)thio]-1,2-propanediol](/img/structure/B74293.png)








